molecular formula C15H12O7 B161217 1,5,6-Trihydroxy-3,7-dimethoxyxanthone CAS No. 65008-02-8

1,5,6-Trihydroxy-3,7-dimethoxyxanthone

Cat. No. B161217
CAS RN: 65008-02-8
M. Wt: 304.25 g/mol
InChI Key: UBCXIVCXMABZNZ-UHFFFAOYSA-N
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Description

1,5,6-Trihydroxy-3,7-dimethoxyxanthone is a type of xanthone, a class of secondary metabolites found in various plants, fungi, lichens, and bacteria . It can be isolated from the stems of Garcinia cowa . It has been shown to exhibit cytotoxic activity against the KB cell line .


Synthesis Analysis

The synthesis of 1,5,6-Trihydroxy-3,7-dimethoxyxanthone involves complex biochemical pathways. The pathway initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone .


Molecular Structure Analysis

The molecular formula of 1,5,6-Trihydroxy-3,7-dimethoxyxanthone is C15H12O7 . Its structure includes a xanthone ring with hydroxy and methoxy groups attached at various positions .


Chemical Reactions Analysis

The chemical reactions involving 1,5,6-Trihydroxy-3,7-dimethoxyxanthone are complex and involve several steps. The formation of the xanthone ring compounds, such as 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-THX, is a key step in the pathway .


Physical And Chemical Properties Analysis

1,5,6-Trihydroxy-3,7-dimethoxyxanthone is a powder with a molecular weight of 304.25 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Biotransformation Studies

1,5,6-Trihydroxy-3,7-dimethoxyxanthone is observed in biotransformation studies involving fungi. Trichothecium roseum and Paecilomyces marquandii transformed xanthone derivatives, resulting in compounds including 1,5,6-trihydroxy-2,3-dimethoxyxanthone, highlighting its potential in microbial conversion processes (Yuan et al., 2006).

Natural Product Isolation

This compound has been isolated from various plant species, demonstrating its prevalence in natural products. For instance, novel xanthones including 1,5,6-trihydroxy-3,7-dimethoxyxanthone were isolated from the bark of Garcinia xanthochymus, indicating its presence in diverse botanical sources (Zhong et al., 2007).

Chemical Analysis and Separation Techniques

Advanced techniques such as Micellar Electrokinetic Capillary Chromatography (MEKC) have been employed for the separation and analysis of xanthones, including 1,5,6-trihydroxy-3,7-dimethoxyxanthone. These methods facilitate the detailed study of xanthones' structure and properties in various medicinal plants, such as Gentianopsis paludosa (Cheng et al., 2010).

Safety and Hazards

The safety data sheet for 1,5,6-Trihydroxy-3,7-dimethoxyxanthone suggests that it should be handled with care to avoid dust formation and inhalation . In case of contact with eyes or skin, it is recommended to flush with plenty of water .

Future Directions

Research on xanthones like 1,5,6-Trihydroxy-3,7-dimethoxyxanthone has received much attention in recent years due to their diverse range of bioactivities . Future research could focus on further elucidating the biosynthetic pathways, improving the synthesis methods, and exploring their pharmacological activities .

properties

IUPAC Name

1,5,6-trihydroxy-3,7-dimethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O7/c1-20-6-3-8(16)11-9(4-6)22-15-7(12(11)17)5-10(21-2)13(18)14(15)19/h3-5,16,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCXIVCXMABZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC3=C(C(=C(C=C3C2=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5,6-Trihydroxy-3,7-dimethoxyxanthone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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